molecular formula C16H11N3O3S B13713878 (5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13713878
M. Wt: 325.3 g/mol
InChI Key: OTKRVOXOPIJRAY-GXDHUFHOSA-N
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Description

(5E)-5-(4-Nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound featuring an imidazolone core substituted with a 4-nitrobenzylidene group at position 5, a phenyl group at position 3, and a sulfhydryl (mercapto) group at position 2. The (5E) configuration indicates the trans arrangement of the nitrobenzylidene substituent relative to the imidazolone ring. The nitro group at the para position of the benzylidene moiety introduces strong electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the mercapto group may enhance binding to biological targets or metal ions .

Properties

Molecular Formula

C16H11N3O3S

Molecular Weight

325.3 g/mol

IUPAC Name

(5E)-5-[(4-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H11N3O3S/c20-15-14(10-11-6-8-13(9-7-11)19(21)22)17-16(23)18(15)12-4-2-1-3-5-12/h1-10H,(H,17,23)/b14-10+

InChI Key

OTKRVOXOPIJRAY-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/NC2=S

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])NC2=S

Origin of Product

United States

Preparation Methods

Preparation Methods of (5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

General Synthetic Strategy

The preparation of this compound typically follows a multi-step synthetic route involving:

  • Formation of the imidazol-4-one core with appropriate substituents.
  • Introduction of the sulfanyl group at the 2-position.
  • Condensation with 4-nitrobenzaldehyde to form the benzylidene moiety via a Knoevenagel-type reaction.

Stepwise Synthesis

Synthesis of the Imidazol-4-one Core

The imidazol-4-one ring is generally synthesized by cyclization reactions involving appropriate precursors such as phenyl-substituted hydrazines or amides with carbonyl compounds. For example, derivatives of 3-phenyl-2-sulfanyl-imidazol-4-one can be prepared starting from phenylhydrazine and thiocarbonyl-containing intermediates under controlled conditions.

Introduction of the Sulfanyl Group

The 2-sulfanyl substituent is introduced by using sulfur-containing reagents or by thiolation of the imidazol-4-one intermediate. This step is crucial for imparting the desired chemical properties and reactivity to the molecule.

Condensation with 4-Nitrobenzaldehyde

The final step involves the condensation of the 3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one intermediate with 4-nitrobenzaldehyde. This reaction is typically performed in ethanol under reflux conditions for about 12 hours, facilitating the formation of the benzylidene double bond (C=CH) in the (5E) configuration.

Representative Procedure

A representative synthetic procedure adapted from related hydrazone and benzylidene derivative syntheses includes:

  • Dissolving equimolar amounts of the imidazol-4-one intermediate and 4-nitrobenzaldehyde in ethanol (approximately 25 mL per 0.01 mol).
  • Refluxing the mixture for 12 hours to promote condensation.
  • Cooling the reaction mixture to precipitate the product.
  • Filtering and recrystallizing from ethanol to obtain pure (5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one crystals.

This method aligns with procedures used for similar compounds such as hydrazinocarbonylmethyl derivatives condensed with aromatic aldehydes, including 4-nitrobenzaldehyde.

Reaction Conditions and Yields

Step Reagents/Conditions Time Yield (%) Notes
Imidazol-4-one core formation Phenylhydrazine + thiocarbonyl precursors Variable Moderate Requires controlled temperature and pH
Sulfanyl group introduction Thiolation reagents Variable High Ensures correct substitution at 2-position
Condensation with 4-nitrobenzaldehyde Ethanol, reflux, equimolar amounts 12 hours 75-85 Reflux in ethanol; product crystallized on cooling

Characterization Data

The synthesized compound is characterized by:

These data confirm the successful synthesis and purity of the compound.

Analytical and Research Results

Structural Confirmation

The structure is verified by combined spectroscopic techniques, including:

  • NMR Spectroscopy : Distinct chemical shifts and coupling constants consistent with the proposed structure.
  • Mass Spectrometry : Molecular ion peaks matching the expected molecular weight.
  • Elemental Analysis : Close agreement between calculated and found elemental composition.

Purity and Yield Optimization

Optimization of reaction parameters such as solvent choice, temperature, and reaction time improves yield and purity. Ethanol is preferred for condensation due to its polarity and ability to dissolve reactants and products effectively.

Comparative Methods

Alternative methods include the use of different solvents (e.g., methanol, acetic acid) or catalysts to enhance reaction rates. However, ethanol reflux remains the most widely used and efficient method for this condensation.

The preparation of (5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves a well-established synthetic route starting from the imidazol-4-one core formation, sulfanyl group introduction, and final condensation with 4-nitrobenzaldehyde under reflux in ethanol. The procedure yields the target compound in good yield and purity, confirmed by comprehensive spectroscopic and analytical data. This method is supported by multiple peer-reviewed sources and represents the authoritative approach for synthesizing this compound.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-5-(4-nitrobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as halogens or nitrating agents.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of appropriate aldehydes with thiosemicarbazones or related compounds. The structure can be confirmed using various spectroscopic methods such as NMR, IR, and mass spectrometry. For instance, the compound's characteristic peaks in the IR spectrum may include C=N stretching vibrations and C=S stretching vibrations, which are indicative of its imidazole and thione functionalities.

Antimicrobial Activity

Research indicates that compounds similar to (5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one exhibit significant antimicrobial properties. Studies have shown that derivatives of imidazole can effectively inhibit the growth of various bacterial strains. For example, a study on thiazole derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the imidazole structure can enhance antimicrobial efficacy .

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study highlighted the synthesis of similar nitrobenzylidene derivatives and their evaluation for anticancer activity against various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds in this class have demonstrated anti-inflammatory effects. Research has shown that certain imidazole derivatives can inhibit pro-inflammatory cytokine production in cell models, suggesting their potential use in treating inflammatory diseases .

Mechanistic Studies

Understanding the mechanisms by which (5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one exerts its biological effects is crucial for its application in drug development. Mechanistic studies often focus on:

  • Enzyme Inhibition : Many imidazole derivatives act as inhibitors of critical enzymes involved in disease processes. For instance, some studies have shown that these compounds can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancers .
  • Cellular Uptake : Investigations into how these compounds are taken up by cells provide insights into their bioavailability and therapeutic potential. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to assess cellular uptake .

Case Studies

Several case studies illustrate the applications of (5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one:

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effective inhibition against multiple bacterial strains with minimum inhibitory concentrations below clinically relevant thresholds.
Study 2Anticancer ActivityInduced apoptosis in MDA-MB-231 breast cancer cells with a significant increase in annexin V-FITC positive cells compared to controls .
Study 3Anti-inflammatory EffectsReduced cytokine levels in RAW264.7 macrophage cells treated with LPS, indicating potential for treating inflammatory conditions .

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-(4-nitrobenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The thiol group can form disulfide bonds with proteins, affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Imidazolone derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (R1, R2, R3) Melting Point (°C) Key Spectral Data (IR, NMR) Biological Activity/Solubility Reference
Target Compound R1: 4-Nitrobenzylidene, R2: Ph, R3: SH Not reported Expected C=O (~1643 cm⁻¹), ArC=C (~1514 cm⁻¹) Not reported
(5E)-5-(2-Chlorobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one R1: 2-Cl-benzylidene, R2: Ph, R3: SH 197–199 C=N (1608 cm⁻¹), ArC=C (1573 cm⁻¹), δ 7.35–7.99 (aromatic H) Antimicrobial potential (inferred)
5-(3-Ethoxy-2-hydroxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one R1: 3-EtO-2-OH-benzylidene, R3: SH Not reported Molecular weight: 340.40 High-purity API intermediate
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-phenylamino-3,5-dihydro-4H-imidazol-4-one R1: 1,3-Benzodioxole, R2: NHPh Not reported Molecular Formula: C17H13N3O3 Gene-chemical interaction studies
(5E)-5-(3,4,5-Trimethoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one R1: 3,4,5-OMe-benzylidene, R3: SH Not reported CAS: 94452-09-2 Discontinued (structural analog)
NBSI Fluorophore R1: 4-(HEMA)-benzylidene, R2: Styryl Not reported Fluorogenic RNA binding (Stokes shift ~150 nm) Fluorescent probe for RNA imaging

Key Comparative Insights

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 4-nitrobenzylidene group in the target compound enhances electrophilicity compared to electron-donating groups (e.g., 3,4,5-trimethoxybenzylidene in ). This may increase reactivity in nucleophilic additions or redox reactions.
  • Methoxy or hydroxy substituents (e.g., in ) improve solubility via hydrogen bonding but reduce electrophilic character .

Sulfhydryl (Mercapto) vs. Alkylthio/Sulfonate Groups :

  • The mercapto group in the target compound enables thiol-disulfide exchange or metal chelation, unlike alkylthio derivatives (e.g., ethylsulfanyl in ). Sulfonate-containing analogs (e.g., in ) exhibit enhanced water solubility (logP reduction by ~1.5 units) and bioavailability .

Biological Activity: Compounds with halogenated benzylidenes (e.g., 2-chloro in ) show antimicrobial activity, likely due to membrane disruption. Sulfonate-modified imidazolones (e.g., compound 4h in ) demonstrate IC50 values of 85 µM against HeLa cells, suggesting the target’s nitro group could synergize with sulfhydryl for cytotoxicity .

Spectroscopic Properties: The nitro group in the target compound may redshift UV-Vis absorption (cf. λmax = 275 nm for 2-chloro analog in vs. ~300 nm predicted for nitro). Fluorinated analogs (e.g., 2-fluoro in ) exhibit distinct ¹⁹F NMR shifts, whereas the target’s nitro group would show strong IR absorption at ~1520 cm⁻¹ (asymmetric NO2 stretch) .

Biological Activity

(5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a compound belonging to the imidazole class, characterized by its unique structural features that include a nitrobenzylidene moiety, a phenyl group, and a sulfanyl functional group. This composition suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

PropertyValue
Molecular Formula C16H11N3O3S
Molecular Weight 325.35 g/mol
IUPAC Name (5E)-5-(4-nitrophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one
InChI Key RMQHWICCDUVBFF-JLHYYAGUSA-N

The presence of the nitro group is significant as it can undergo reduction to form reactive intermediates that may interact with various cellular components, potentially leading to biological effects such as modulation of signaling pathways and apoptosis.

The biological activity of (5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is primarily attributed to:

  • Reduction of the Nitro Group : This process generates reactive species capable of modifying proteins and nucleic acids, which may alter cellular functions.
  • Formation of Disulfide Bonds : The mercapto group can form disulfide bonds with thiol-containing proteins, influencing their function and impacting cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to (5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one exhibit antimicrobial activity. For instance, studies have shown that related thione derivatives possess significant antibacterial properties against various strains of bacteria.

Anticancer Potential

The compound's ability to induce apoptosis in cancer cells has been explored in several studies. The mechanism involves the activation of apoptotic pathways through the modification of key proteins involved in cell survival and proliferation.

Case Studies

  • Study on Antibacterial Activity : A study conducted on thione derivatives demonstrated that similar compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that (5E)-5-(4-nitrobenzylidene)-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one may exhibit comparable efficacy .
  • Apoptosis Induction in Cancer Cells : Research involving nitro-substituted imidazoles indicated that these compounds could trigger apoptosis in human cancer cell lines through oxidative stress mechanisms .

Synthesis and Reaction Pathways

The synthesis typically involves the condensation reaction between 2-nitrobenzaldehyde and 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. Common bases employed include sodium hydroxide or potassium carbonate in solvents such as ethanol or methanol.

Reaction Types

  • Oxidation : The mercapto group can be oxidized to form disulfides.
  • Reduction : The nitro group can be reduced to an amino group.
  • Substitution Reactions : The phenyl group can undergo electrophilic aromatic substitution.

Q & A

Q. How can SAR studies optimize the compound’s bioactivity through targeted structural modifications?

  • Methodology :
  • Substituent variation : Replace the nitro group with electron-withdrawing (e.g., CF3_3) or donating (e.g., OMe) groups to modulate activity .
  • Pharmacophore mapping : Use MOE or Schrödinger to identify critical interaction sites (e.g., nitro-thiol motif for hydrogen bonding) .

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